Physostigmine salicylate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Physostigminsalicylat kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von Physostigmin mit Salicylsäure unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Acetonitril und einen Katalysator, um den Prozess zu erleichtern .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Physostigminsalicylat hergestellt, indem Physostigmin oder dessen Sulfatform mit Acetonitril verdünnt und die Konzentration mithilfe der Flüssigchromatographie mit UV-Detektion bestimmt wird . Dieses Verfahren gewährleistet eine hohe Reinheit und Konsistenz des Endprodukts.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Physostigminsalicylat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine pharmakologische Aktivität und Stabilität unerlässlich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um Physostigminsalicylat zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet, um die Verbindung zu reduzieren.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Hydroxidionen oder Amine.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Physostigmin, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

Physostigminsalicylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Verbindung wird in Studien zur cholinergen Signalübertragung und Neurotransmission eingesetzt.

Medizin: Physostigminsalicylat wird zur Behandlung von Glaukom, Anticholinergikavergiftung und neuromuskulären Blockaden eingesetzt.

5. Wirkmechanismus

Physostigminsalicylat übt seine Wirkung aus, indem es Acetylcholinesterase hemmt, das Enzym, das für den Abbau von Acetylcholin verantwortlich ist . Durch die Interferenz mit dem Metabolismus von Acetylcholin erhöht Physostigminsalicylat die Konzentration von Acetylcholin an cholinergen Synapsen. Dies führt zu einer verstärkten Stimulation sowohl von nikotinischen als auch von muskarinischen Rezeptoren, was zu einer verstärkten cholinergen Übertragung führt .

Wirkmechanismus

Physostigmine salicylate exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine . By interfering with the metabolism of acetylcholine, this compound increases the concentration of acetylcholine at cholinergic synapses. This leads to enhanced stimulation of both nicotinic and muscarinic receptors, resulting in increased cholinergic transmission .

Vergleich Mit ähnlichen Verbindungen

Physostigminsalicylat ist unter den Cholinesterasehemmern einzigartig, da es die Blut-Hirn-Schranke überwinden kann und eine reversible Hemmung der Acetylcholinesterase bewirkt . Ähnliche Verbindungen umfassen:

Neostigmin: Im Gegensatz zu Physostigmin überquert Neostigmin nicht die Blut-Hirn-Schranke und wird hauptsächlich für periphere Anwendungen eingesetzt.

Pyridostigmin: Ähnlich wie Neostigmin wird Pyridostigmin für periphere cholinerge Effekte eingesetzt und überquert nicht die Blut-Hirn-Schranke.

Die Fähigkeit von Physostigminsalicylat, die Blut-Hirn-Schranke zu überwinden, und seine reversible Hemmung der Acetylcholinesterase machen es besonders wertvoll für die Behandlung von Erkrankungen des zentralen Nervensystems .

Biologische Aktivität

Physostigmine salicylate is a reversible inhibitor of acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. This compound is notable for its ability to cross the blood-brain barrier, making it effective in treating various central nervous system disorders, particularly those involving cholinergic dysfunction. This article delves into the biological activity of this compound, exploring its pharmacological properties, clinical applications, and case studies that highlight its efficacy and safety.

This compound enhances cholinergic transmission by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine at synaptic sites. This mechanism is crucial in treating conditions characterized by reduced cholinergic activity, such as myasthenia gravis and anticholinergic poisoning. The compound also exhibits miotic properties, which are beneficial in treating glaucoma by promoting aqueous humor outflow and reducing intraocular pressure .

Pharmacological Properties

- Chemical Structure : this compound is a carbamate derivative that exhibits high lipid solubility, facilitating its absorption across biological membranes.

- Bioavailability : Despite its effectiveness, this compound has poor bioavailability when administered orally, necessitating alternative routes such as intravenous or intramuscular administration for acute cases .

- Toxicity Profile : The LD50 (lethal dose for 50% of the population) in mice is approximately 3 mg/kg, indicating significant toxicity potential if overdosed. Symptoms of overdose include cholinergic syndrome characterized by excessive salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and respiratory failure .

Clinical Applications

This compound is primarily used in the following contexts:

- Anticholinergic Poisoning : It serves as an antidote for poisoning from anticholinergic agents such as atropine and scopolamine. A retrospective study indicated that early administration can reduce intubation rates and hospital stays in patients with anticholinergic delirium .

- Alzheimer's Disease : Although initially explored for cognitive enhancement in Alzheimer's patients, clinical trials have shown mixed results regarding its efficacy compared to newer acetylcholinesterase inhibitors like donepezil .

- Glaucoma Treatment : Its miotic effect is utilized in managing glaucoma by decreasing intraocular pressure through enhanced aqueous humor drainage .

Case Study 1: Anticholinergic Delirium

A recent case highlighted the successful use of physostigmine in a patient with severe anticholinergic delirium due to tricyclic antidepressant overdose. The patient received an initial bolus followed by a continuous infusion of physostigmine. This approach led to rapid improvement in mental status without requiring intubation, significantly reducing hospital stay length .

Case Study 2: Alzheimer's Disease

In a multicenter trial involving 1,111 patients with mild-to-moderate Alzheimer's disease, this compound was compared to placebo over six weeks. Results showed a statistically significant improvement in cognitive function measured by the Alzheimer Disease Assessment Scale (ADAS), although adverse effects like nausea were prevalent .

Research Findings Summary Table

| Study/Trial | Objective | Results | Adverse Effects |

|---|---|---|---|

| Anticholinergic Delirium Case Study | Evaluate efficacy in TCA overdose | Reduced intubation rates; improved mental status | None reported |

| Alzheimer's Disease Trial | Assess cognitive improvement | 1.75 points higher on ADAS (p = 0.003) | Nausea (47%), vomiting |

Eigenschaften

IUPAC Name |

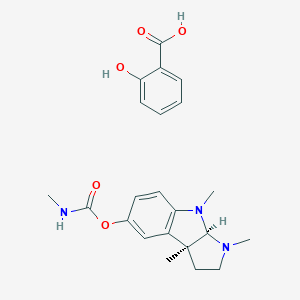

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOTZTANVBDFOF-PBCQUBLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883232 | |

| Record name | Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-64-7 | |

| Record name | (-)-Physostigmine salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Physostigmine salicylate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Physostigmine salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Physostigmine salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYSOSTIGMINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2046ZRO9VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Physostigmine Salicylate?

A1: this compound acts as a reversible cholinesterase inhibitor. [, , ] It prevents the breakdown of acetylcholine, a neurotransmitter, leading to its accumulation in the synaptic cleft. This enhanced cholinergic transmission affects both the central and peripheral nervous systems. [, ]

Q2: How does this compound impact the cardiovascular system?

A2: Studies in various animal models have shown that this compound can elicit diverse cardiovascular responses. In atropinized animals, this compound can potentiate the vasopressor effects of acetylcholine, resulting in a rise in blood pressure. [] Conversely, in other models, it can induce a decrease in blood pressure and heart rate when administered centrally. [] These contrasting effects highlight the complex interplay between this compound and the autonomic nervous system. []

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H27N3O5, and its molecular weight is 413.47 g/mol. [, ]

Q4: What are the challenges in formulating this compound for different routes of administration?

A7: this compound presents formulation challenges due to its sensitivity to various factors, including pH, oxygen, and temperature. [, ] Developing stable and effective formulations for different routes of administration, such as sublingual tablets or transdermal patches, requires careful selection of excipients and optimization of manufacturing processes. [, ]

Q5: How does the choice of solvent system affect the transdermal delivery of this compound?

A8: Research demonstrates that the transdermal flux of this compound and its counterion, salicylate, can vary significantly depending on the solvent system. [] A study observed higher fluxes for salicylate compared to this compound across human skin when using solvent systems containing isopropyl myristate, isopropyl alcohol, or their mixtures. [] The ionization state and differential diffusion of the ion pair within the stratum corneum are believed to contribute to these observations. []

Q6: How is this compound absorbed and distributed in the body?

A9: this compound is rapidly absorbed following various routes of administration. It readily crosses the blood-brain barrier, explaining its central nervous system effects. [, ] A radioimmunoassay study in rats estimated the apparent volume of distribution for this compound to be 5.9 L/kg after intramuscular administration. []

Q7: What are the potential toxic effects of this compound?

A10: As a potent cholinesterase inhibitor, this compound can induce a range of cholinergic side effects, particularly at high doses. [, , ] These can include nausea, vomiting, diarrhea, sweating, bradycardia, and bronchospasm. [, ] In severe cases, seizures and respiratory depression may occur. [, ] Careful dose titration and monitoring for adverse events are crucial. []

Q8: What analytical methods are employed to quantify this compound in biological samples?

A12: Various analytical techniques can be used to quantify this compound in biological samples. Gas chromatography, coupled with suitable detection methods, allows for the separation and quantification of this compound. [] Radioimmunoassay offers a sensitive and specific method for measuring this compound levels in plasma. [] High-performance liquid chromatography (HPLC) is another widely used technique for this compound analysis. [, ] The choice of method depends on factors such as sensitivity, specificity, and available resources. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.